molecular formula C16H12F3N3O3S B2710229 1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-84-7

1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2710229
CAS No.: 946257-84-7
M. Wt: 383.35
InChI Key: WELSTLUPWGFRMY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 1,3-Dimethyl substituents: These enhance steric bulk and may influence conformational stability .
  • 2,4-Dioxo groups: These contribute to hydrogen-bonding interactions and electronic polarization .
  • N-(4-(Trifluoromethyl)phenyl)carboxamide: The trifluoromethyl (CF₃) group imparts hydrophobicity and metabolic resistance, while the carboxamide linkage facilitates intermolecular interactions .

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c1-21-13(24)10-7-11(26-14(10)22(2)15(21)25)12(23)20-9-5-3-8(4-6-9)16(17,18)19/h3-7H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELSTLUPWGFRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential biological activities that have garnered attention in pharmacological research. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C17H14F3N3O4S
  • Molecular Weight : 413.37 g/mol
  • CAS Number : 143782-63-2

The compound features a thieno[2,3-d]pyrimidine core structure modified with a trifluoromethyl group and a carboxamide functional group, which are known to influence its biological properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, the incorporation of heterocycles in drug design has been shown to enhance pharmacological efficacy against various cancer types. The compound is hypothesized to inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : It is believed that the compound may interfere with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in xenograft models .
  • Case Studies : In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells. These studies often report IC50 values in the micromolar range, indicating effective potency .

Antimicrobial Activity

Some derivatives of thieno[2,3-d]pyrimidine compounds have shown promising antimicrobial properties. The biological activity against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Comparative Analysis of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAntitumorHepG25.0
Compound BAntimicrobialStaphylococcus aureus12.0
Compound CAntitumorA5498.5

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. In vitro studies have shown that the compound may target specific signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound could exhibit antimicrobial effects against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
  • Enzyme Inhibition : The compound has potential as an inhibitor for enzymes involved in critical pathways related to cancer and infectious diseases. Such inhibition could disrupt bacterial virulence factors and enhance therapeutic efficacy .

Synthesis Pathways

The synthesis of 1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step synthetic routes. Key steps include:

  • Formation of the thieno[2,3-d]pyrimidine core.
  • Introduction of the trifluoromethylphenyl group.
  • Incorporation of the carboxamide functionality.

Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) References
Target Compound Thieno[2,3-d]pyrimidine 1,3-dimethyl; 2,4-dioxo; N-(4-CF₃-phenyl)carboxamide Dioxo, CF₃, carboxamide ~395
N-(2,3-Dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Dihydropyrimidine 2-thioxo; 4-methylphenyl; N-(2,3-dimethylphenyl) Thioxo, methylphenyl ~380
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Dihydropyrimidine 2-oxo; 4-methoxyphenyl; N-(2,3-dimethylphenyl) Oxo, methoxy, carboxamide ~378
3-Amino-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-6-(2-thienyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-amino; 4-CF₃; sulfonamide linkage CF₃, sulfonamide, amino ~530
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Dihydropyrimidine 2-thioxo; ethyl ester; 2,4-difluorophenyl Thioxo, ester, fluorine ~370

Structural and Electronic Differences

  • Thieno[2,3-b]pyridine derivatives (e.g., ) exhibit altered planarity due to thiophene-pyridine fusion, affecting solubility and membrane permeability.
  • Substituent Effects :

    • CF₃ vs. Methoxy : The CF₃ group (target and ) increases lipophilicity (logP ~3.5) compared to methoxy (logP ~2.0), improving blood-brain barrier penetration .
    • Dioxo vs. Thioxo/Oxo : The 2,4-dioxo groups (target) form stronger hydrogen bonds than thioxo (e.g., ) or single oxo (e.g., ), which may stabilize protein-ligand interactions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine precursors. Key steps include condensation reactions and cyclization to form the pyrimidine core. Reaction conditions (temperature: 80–120°C; solvents: DMF or THF; time: 12–24 hrs) significantly impact yield (40–65%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical . Characterization requires NMR (¹H/¹³C), MS, and elemental analysis to confirm structural integrity .

Q. What biological screening methods are recommended for initial evaluation of antimicrobial activity?

Standard protocols include broth microdilution assays (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Compound 2d (structurally analogous) showed moderate inhibition (MIC: 32–64 µg/mL) against P. vulgaris and P. aeruginosa . Dose-response curves and time-kill assays are used to assess bacteriostatic vs. bactericidal effects.

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ substituent enhances lipophilicity (logP: ~3.5), improving membrane permeability. Computational studies (e.g., DFT) reveal its electron-withdrawing effect stabilizes the pyrimidine ring, potentially modulating target binding . Solubility in polar aprotic solvents (DMSO > DMF) is critical for in vitro assays .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Case study: Compound 2d (MIC: 32–64 µg/mL) vs. inactive analogs. Perform SAR analysis by comparing substituent effects (e.g., benzylthio vs. methyl groups at position 2). Molecular docking (e.g., with P. aeruginosa DNA gyrase) identifies steric clashes or hydrogen-bonding deficiencies. Validate via site-directed mutagenesis of target proteins .

Q. What strategies optimize regioselectivity during alkylation of the thienopyrimidine core?

Use directing groups (e.g., -NH₂ at position 3) to control alkylation sites. Kinetic studies show that bulky electrophiles (e.g., benzyl bromide) favor substitution at sulfur (position 2) over nitrogen. Solvent polarity (acetonitrile > toluene) and base strength (K₂CO₃ > NaHCO₃) further tune selectivity .

Q. How can computational methods predict metabolic stability and toxicity?

Apply in silico tools:

  • ADMET Prediction : SwissADME for bioavailability radar (TPSA: ~90 Ų; GI absorption: low).
  • Metabolite Identification : CypReact identifies potential oxidation sites (e.g., methyl groups).
  • Toxicity : ProTox-II predicts hepatotoxicity risk (probability: 65%) due to thioamide moiety .

Q. What advanced techniques validate crystallographic and conformational stability?

  • SC-XRD : Resolves bond angles (e.g., C8–C7–C20: 114.36°) and confirms tetrahedral geometry.
  • Dynamic NMR : Detects ring-flipping in the tetrahydrothieno moiety (ΔG‡: ~12 kcal/mol).
  • DSC/TGA : Assess thermal stability (decomposition >200°C) .

Methodological Challenges

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Formulation : Use co-solvents (PEG-400/Cremophor EL) or nanoemulsions (particle size: <200 nm).
  • Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .

Q. What experimental designs reconcile discrepancies between in vitro and cell-based assays?

  • 3D Spheroid Models : Mimic bacterial biofilm environments (e.g., P. aeruginosa PAO1).
  • Efflux Pump Inhibition : Combine with EPIs (e.g., PAβN) to distinguish intrinsic activity vs. pump-mediated resistance .

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